![molecular formula C17H17ClN2O5S B4115007 methyl 2-({N-[(4-chlorophenyl)sulfonyl]alanyl}amino)benzoate](/img/structure/B4115007.png)
methyl 2-({N-[(4-chlorophenyl)sulfonyl]alanyl}amino)benzoate
Overview
Description
Methyl 2-({N-[(4-chlorophenyl)sulfonyl]alanyl}amino)benzoate, also known as MCA, is a chemical compound that has been extensively studied in the field of medicinal chemistry. MCA is a member of the class of compounds known as sulfonamides, which are widely used in the treatment of bacterial infections.
Mechanism of Action
The mechanism of action of methyl 2-({N-[(4-chlorophenyl)sulfonyl]alanyl}amino)benzoate is not fully understood, but it is thought to involve the inhibition of enzymes involved in the metabolism of arachidonic acid, a key mediator of inflammation. methyl 2-({N-[(4-chlorophenyl)sulfonyl]alanyl}amino)benzoate has also been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
methyl 2-({N-[(4-chlorophenyl)sulfonyl]alanyl}amino)benzoate has been shown to have a number of biochemical and physiological effects, including the inhibition of COX-2, an enzyme involved in inflammation, and the induction of apoptosis in cancer cells. methyl 2-({N-[(4-chlorophenyl)sulfonyl]alanyl}amino)benzoate has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
One advantage of using methyl 2-({N-[(4-chlorophenyl)sulfonyl]alanyl}amino)benzoate in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation is that methyl 2-({N-[(4-chlorophenyl)sulfonyl]alanyl}amino)benzoate is a relatively new compound, and more research is needed to fully understand its potential applications and limitations.
Future Directions
There are many potential future directions for research on methyl 2-({N-[(4-chlorophenyl)sulfonyl]alanyl}amino)benzoate. One area of interest is the development of methyl 2-({N-[(4-chlorophenyl)sulfonyl]alanyl}amino)benzoate derivatives with improved pharmacokinetic properties, such as increased bioavailability or longer half-life. Another area of interest is the use of methyl 2-({N-[(4-chlorophenyl)sulfonyl]alanyl}amino)benzoate in combination with other therapeutic agents to enhance its anti-inflammatory or anti-tumor effects. Additionally, more research is needed to fully understand the mechanism of action of methyl 2-({N-[(4-chlorophenyl)sulfonyl]alanyl}amino)benzoate and its potential applications in the treatment of various diseases.
Scientific Research Applications
Methyl 2-({N-[(4-chlorophenyl)sulfonyl]alanyl}amino)benzoate has been extensively studied for its potential use as a therapeutic agent for a variety of diseases, including cancer, inflammation, and neurodegenerative disorders. methyl 2-({N-[(4-chlorophenyl)sulfonyl]alanyl}amino)benzoate has been shown to have anti-inflammatory and anti-tumor properties in vitro and in vivo, making it a promising candidate for further research in these areas.
properties
IUPAC Name |
methyl 2-[2-[(4-chlorophenyl)sulfonylamino]propanoylamino]benzoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O5S/c1-11(20-26(23,24)13-9-7-12(18)8-10-13)16(21)19-15-6-4-3-5-14(15)17(22)25-2/h3-11,20H,1-2H3,(H,19,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGCRAIVGJXGYIX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1C(=O)OC)NS(=O)(=O)C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[2-[(4-chlorophenyl)sulfonylamino]propanoylamino]benzoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.